Technical Guide: A Proposed Synthesis Pathway for Bis(6-Nitrohexanoyl) Peroxide
Technical Guide: A Proposed Synthesis Pathway for Bis(6-Nitrohexanoyl) Peroxide
Disclaimer: The requested compound, "peroxide, nitro 1-oxohexyl," is not described under this name in the current scientific literature. The name is chemically ambiguous. This guide proposes a synthesis for a plausible structural interpretation, bis(6-nitrohexanoyl) peroxide , based on established chemical principles and analogous reactions. The experimental protocols and quantitative data presented are illustrative and adapted from general methods.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic peroxides are a class of compounds with significant applications, ranging from polymerization initiators to active pharmaceutical ingredients. This technical guide outlines a plausible multi-step synthesis for bis(6-nitrohexanoyl) peroxide. The proposed pathway begins with the synthesis of the precursor 6-nitrohexanoic acid, followed by its conversion to the corresponding acyl chloride, and finally, the formation of the target diacyl peroxide.
Proposed Synthesis Pathway
The synthesis is designed in three main stages:
-
Synthesis of 6-Nitrohexanoic Acid: The precursor carboxylic acid can be synthesized via the oxidative cleavage of 2-nitrocyclohexanone. 6-nitrohexanoic acid is also commercially available, which could be an alternative starting point[1][2][3][4].
-
Formation of 6-Nitrohexanoyl Chloride: The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂)[5][6][7].
-
Synthesis of Bis(6-Nitrohexanoyl) Peroxide: The final diacyl peroxide is formed by reacting the acyl chloride with a peroxide source, such as hydrogen peroxide, under basic conditions.
Visualized Synthesis and Workflow
The following diagrams illustrate the proposed chemical synthesis and a general experimental workflow.
Figure 1: Proposed three-step synthesis pathway for bis(6-nitrohexanoyl) peroxide.
Figure 2: A generalized experimental workflow applicable to each synthetic step.
Experimental Protocols
The following are plausible, detailed methodologies for each key experimental step.
Step 1: Synthesis of 6-Nitrohexanoic Acid This protocol is based on the principle of oxidative cleavage of α-nitro ketones.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrocyclohexanone (1 equiv.) in a suitable solvent like tert-butanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of hydrogen peroxide (30% aqueous solution, 2.2 equiv.) and a base such as sodium hydroxide (2.1 equiv.) in water.
-
Add the basic peroxide solution dropwise to the stirred solution of 2-nitrocyclohexanone, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Cool the reaction mixture again in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 6-nitrohexanoic acid, which can be further purified by recrystallization or chromatography.
Step 2: Synthesis of 6-Nitrohexanoyl Chloride This protocol is a standard procedure for converting carboxylic acids to acyl chlorides using thionyl chloride.[5][6][7]
-
Place 6-nitrohexanoic acid (1 equiv.) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Carefully add thionyl chloride (SOCl₂, ~2 equiv.) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 6-nitrohexanoyl chloride can be purified by vacuum distillation.
Step 3: Synthesis of Bis(6-Nitrohexanoyl) Peroxide This protocol is adapted from the general synthesis of diacyl peroxides.
-
In a flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of sodium hydroxide (2 equiv.) in water and add 30% hydrogen peroxide (1.1 equiv.). Cool this solution to 0-5 °C in an ice-salt bath.
-
Dissolve 6-nitrohexanoyl chloride (2 equiv.) in an inert organic solvent, such as diethyl ether or dichloromethane.
-
Add the solution of the acyl chloride dropwise to the vigorously stirred, cold basic peroxide solution. The temperature must be strictly maintained below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.
-
Separate the organic layer. Wash it sequentially with cold dilute sulfuric acid, a cold solution of sodium bicarbonate, and finally with cold water until the washings are neutral.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Evaporate the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude bis(6-nitrohexanoyl) peroxide. The product should be stored at low temperatures due to the potential instability of the peroxide linkage.
Data Presentation
The following tables summarize the proposed reaction conditions and illustrative quantitative data.
Table 1: Summary of Reaction Conditions
| Step | Reactant(s) | Key Reagent(s) | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-Nitrocyclohexanone | H₂O₂, NaOH | tert-Butanol/Water | 0 - 25 | 12 - 18 |
| 2 | 6-Nitrohexanoic Acid | Thionyl Chloride (SOCl₂) | Neat or CH₂Cl₂ | 75 - 80 (Reflux) | 2 - 4 |
| 3 | 6-Nitrohexanoyl Chloride | H₂O₂, NaOH | Diethyl Ether/Water | 0 - 5 | 2 - 3 |
Table 2: Illustrative Quantitative Data
| Step | Reactant Molar Equiv. | Reagent Molar Equiv. | Product | Illustrative Yield (%) | Assumed Purity (%) |
| 1 | 1.0 | H₂O₂ (2.2), NaOH (2.1) | 6-Nitrohexanoic Acid | 65 - 75 | >95 |
| 2 | 1.0 | SOCl₂ (2.0) | 6-Nitrohexanoyl Chloride | 80 - 90 | >97 |
| 3 | 2.0 | H₂O₂ (1.1), NaOH (2.0) | Bis(6-nitrohexanoyl) Peroxide | 70 - 85 | >95 |
Note: The yields and purities are estimates based on typical outcomes for these types of reactions and have not been experimentally verified for this specific sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CN109336802B - Synthesis method of diacyl peroxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
